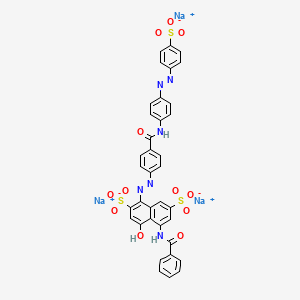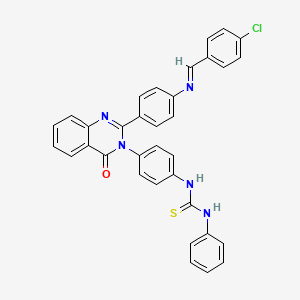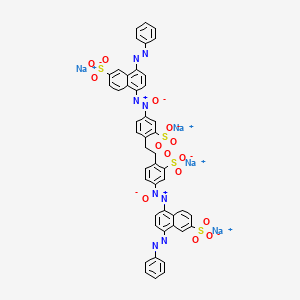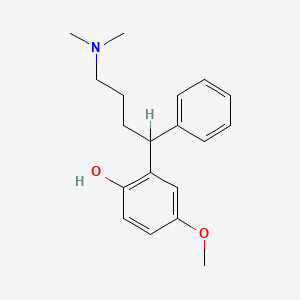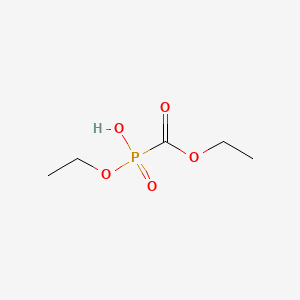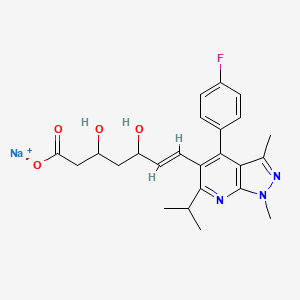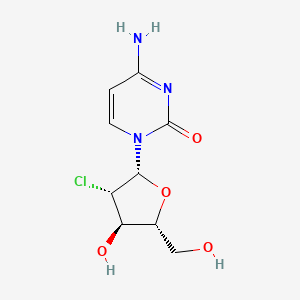
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a fundamental component of DNA, but with modifications that confer unique properties and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine typically involves the chlorination of 2-deoxy-D-arabinofuranosyl cytosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like pyridine. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 2-position of the sugar moiety .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deoxy derivatives.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form cytosine and 2-deoxy-D-arabinofuranose.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies of DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer.
Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase, preventing further elongation of the DNA chain. Additionally, it inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . These actions result in the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells.
Comparación Con Compuestos Similares
1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine can be compared with other nucleoside analogs, such as:
2-Chloro-2’-deoxyadenosine: Similar in structure but targets different enzymes and pathways.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylguanine: Used in the treatment of T-cell lymphoblastic disease and has different pharmacokinetic properties.
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine: Another nucleoside analog with potent antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific inhibition of DNA polymerase and ribonucleotide reductase, making it a valuable tool in both research and therapeutic applications.
Propiedades
Número CAS |
58461-30-6 |
|---|---|
Fórmula molecular |
C9H12ClN3O4 |
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |
Clave InChI |
LOZPBORRQPATRO-PXBUCIJWSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


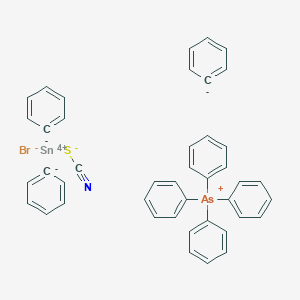
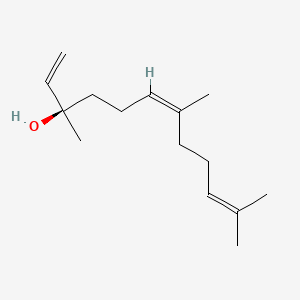
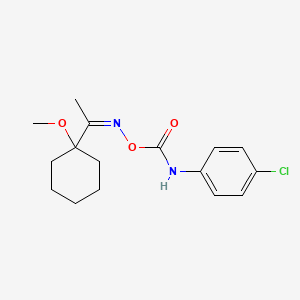
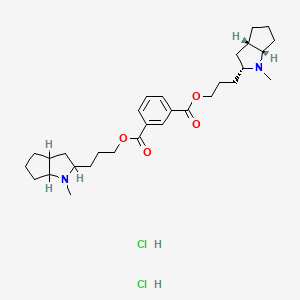
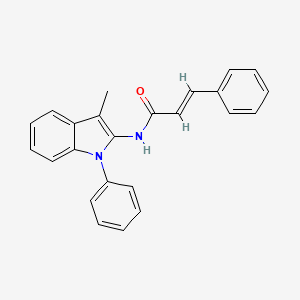
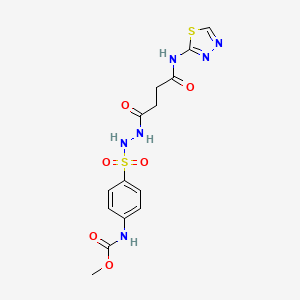
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

